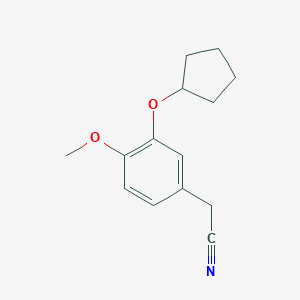

3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile

概要

説明

3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile (CMPN) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that has a wide range of biochemical and physiological effects.

科学的研究の応用

Intermediate in Organic Synthesis

This compound can serve as an intermediate in organic synthesis . It’s used in the preparation of various other compounds, contributing to the development of new methods for the synthesis of a variety of important compounds .

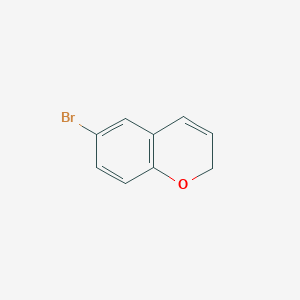

Enantiodivergent Synthesis

It has been used in the enantiodivergent synthesis of Rolipram . Both enantiomers of Rolipram have been prepared from a common intermediate, which was resolved by way of the two readily separable diastereoisomeric amides obtained with (S)-(-)-phenylethylamine .

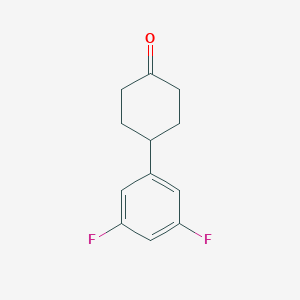

Inhibitor of PDE4 Enzyme Subtypes

The enantiomers of Rolipram, synthesized using this compound, have been characterized as inhibitors of PDE4 enzyme subtypes . This makes it potentially useful in the development of treatments for a variety of conditions, including inflammation, depression, and neurodegenerative diseases .

Use in Electrochemical Conversions

The compound, being a nitrile-containing compound, can be used in electrochemical conversions . Acetonitrile, due to its good conductivity and environmentally friendly features, has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .

5. Use in the Synthesis of Silver Vanadate Nanowires Acetonitrile-mediated synthesis and self-assembly of silver vanadate nanowires into three-dimensional (3D) porous spongy-like hydrogel have been reported . This 3D structure serves as a high-performance and long-term stable cathode material for lithium-ion batteries .

Use in Acetylation Reactions

Acetonitrile, a part of this compound, has been used in continuous-flow acetylation reactions . This method utilizes milder reagents than those used conventionally, and has been tested on various aromatic and aliphatic amines with good conversion .

特性

IUPAC Name |

2-(3-cyclopentyloxy-4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-16-13-7-6-11(8-9-15)10-14(13)17-12-4-2-3-5-12/h6-7,10,12H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIFVFCAXJUKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC#N)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile | |

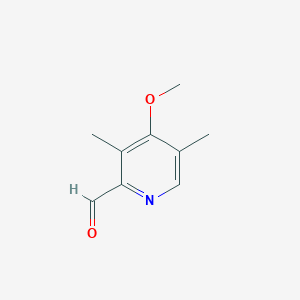

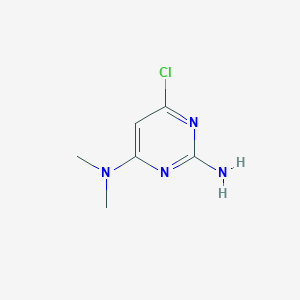

Synthesis routes and methods I

Procedure details

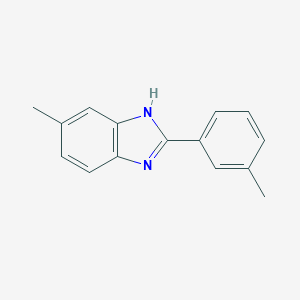

Synthesis routes and methods II

Procedure details

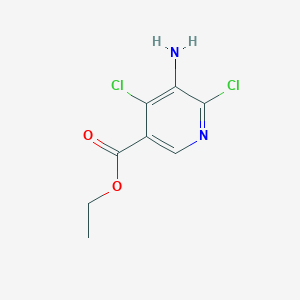

Synthesis routes and methods III

Procedure details

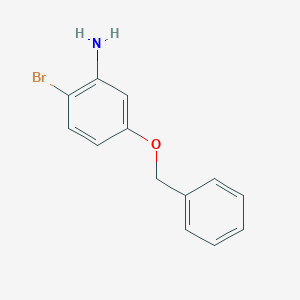

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B175173.png)

![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B175176.png)

![2-(Benzo[d]oxazol-5-yl)acetic acid](/img/structure/B175193.png)